molecular formula C20H42NO6P B144908 [(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate CAS No. 136134-09-3

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate

Cat. No.: B144908
CAS No.: 136134-09-3
M. Wt: 423.5 g/mol
InChI Key: SLLQAGCLXXPCKZ-LJQANCHMSA-N
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Preparation Methods

The synthesis of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER typically involves the esterification of phosphonic acid with 2-dodecanoylamino-hexanol and propanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER undergoes various chemical reactions, including:

Scientific Research Applications

PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a probe for studying enzyme activities, particularly those involving phospholipase A2.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides, releasing glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules . The compound’s effects are mediated through these interactions and the subsequent signaling pathways.

Comparison with Similar Compounds

PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER can be compared with other phosphoethanolamines, such as:

Biological Activity

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate, commonly referred to as a phospholipid derivative, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid (dodecanoyl) linked to a hexylamine and a phosphate group. Understanding its biological activity is crucial for exploring its applications in drug development, antimicrobial properties, and cellular interactions.

  • Molecular Formula : C_{17}H_{37}N_{1}O_{4}P
  • Molecular Weight : 367.47 g/mol
  • CAS Number : 85563-48-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dodecanoyl group enhances membrane penetration, making these compounds effective against various bacterial strains.
    • A patent describes an antimicrobial mixture that includes this compound as a key ingredient, demonstrating its efficacy against pathogens .
  • Cell Membrane Interaction
    • Phospholipid derivatives are known to interact with cell membranes, influencing membrane fluidity and permeability. This interaction can lead to alterations in cellular signaling pathways and may enhance drug delivery systems.
    • Research shows that the amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs for targeted delivery .
  • Cytotoxicity and Cellular Effects
    • The cytotoxic effects of phospholipid derivatives have been studied in various cancer cell lines. This compound has been shown to induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
    • In vitro studies reveal that this compound can modulate cell proliferation and survival pathways, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Membrane InteractionAlters membrane fluidity; enhances drug delivery
CytotoxicityInduces apoptosis in cancer cell lines
Cell ProliferationModulates proliferation pathways in various cell types

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study: Cytotoxic Effects on Cancer Cells

In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This suggests that the compound may trigger apoptotic pathways leading to cell death.

Properties

CAS No.

136134-09-3

Molecular Formula

C20H42NO6P

Molecular Weight

423.5 g/mol

IUPAC Name

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate

InChI

InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1

InChI Key

SLLQAGCLXXPCKZ-LJQANCHMSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO

Key on ui other cas no.

136134-09-3

Synonyms

(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol
2-TDAH-PG
2-tetradecanoylaminohexanol-1-phospho-ethylene glycol
DDAPG
dodecyl-2-aminohexanol-1-phosphoglycol

Origin of Product

United States

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